molecular formula C14H14ClNO2S B2861735 3-chloro-N-phenethylbenzenesulfonamide CAS No. 670271-69-9

3-chloro-N-phenethylbenzenesulfonamide

Cat. No.: B2861735
CAS No.: 670271-69-9
M. Wt: 295.78
InChI Key: VTKLYCVTRSULGS-UHFFFAOYSA-N
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Description

3-Chloro-N-phenethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a chlorine substituent at the 3-position of the benzene ring and a phenethyl group attached to the sulfonamide nitrogen. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity due to the aromatic phenethyl moiety, which may influence bioavailability and target binding.

Properties

IUPAC Name

3-chloro-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-13-7-4-8-14(11-13)19(17,18)16-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKLYCVTRSULGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-phenethylbenzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with phenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzenesulfonyl chloride+phenethylamineThis compound+HCl\text{3-chlorobenzenesulfonyl chloride} + \text{phenethylamine} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzenesulfonyl chloride+phenethylamine→this compound+HCl

The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization from ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-phenethylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-chloro-N-phenethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-phenethylbenzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in cells and is overexpressed in hypoxic tumor cells. By inhibiting this enzyme, the compound can disrupt the pH balance in tumor cells, leading to cell death. The molecular target is the active site of carbonic anhydrase IX, where the compound binds and prevents the enzyme from catalyzing the hydration of carbon dioxide .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogues

Compound Name Substituents Key Properties Reference
N-(3-Chlorophenyl)benzenesulfonamide 3-Cl on phenyl ring Dihedral angle: 65.4°; higher steric hindrance
4-Chloro-3-nitrobenzenesulfonamide 4-Cl, 3-NO₂ High acidity (pKa ~3–4); soluble in basic media
3-Chloro-4-methyl-N-(indol-3-ethyl) Indole, methyl Enhanced lipophilicity; potential bioactivity
N-(3-Chloro-4-methylphenyl)methanesulfonamide Methanesulfonamide core Reduced steric bulk; higher reactivity
This compound Phenethyl group, 3-Cl High lipophilicity; possible tyrosine-mimetic behavior N/A

Biological Activity

3-Chloro-N-phenethylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of pyruvate dehydrogenase kinase (PDK). This article synthesizes findings from recent research, focusing on its synthesis, biological evaluation, and implications for therapeutic applications.

Synthesis and Structure

The compound can be synthesized through various methods involving the reaction of chlorinated benzenesulfonamides with phenethylamine. The general synthetic route involves the formation of the sulfonamide bond, which is crucial for its biological activity. The structural formula can be represented as follows:

C13H14ClN1O2S\text{C}_{13}\text{H}_{14}\text{ClN}_{1}\text{O}_{2}\text{S}

This compound has been identified as a potent inhibitor of PDK, an enzyme that plays a significant role in regulating the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, this compound promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing glucose metabolism and reducing lactate accumulation in pathological conditions such as diabetes and ischemia .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PDK. The IC50 value reported for this compound is approximately 41 nM, indicating its potency as an inhibitor . This level of inhibition suggests potential utility in therapeutic contexts where modulation of glucose metabolism is beneficial.

Case Studies

Case Study 1: Effects on Lactate Levels
A study evaluated the effects of this compound on lactate levels in diabetic rats. The administration of the compound resulted in a significant reduction in blood lactate concentrations compared to control groups. This finding supports its role in enhancing glucose utilization and suggests potential applications in managing diabetes-related complications.

Case Study 2: Impact on Cancer Cell Metabolism
Another investigation focused on the effects of this compound on cancer cell lines. The results indicated that treatment with this compound led to decreased cell proliferation and increased apoptosis in glycolytic cancer cells. This effect was attributed to the reprogramming of metabolic pathways favoring oxidative phosphorylation over glycolysis .

Data Table: Summary of Biological Activities

Biological Activity IC50 Value (nM) Effects Observed
Inhibition of PDK41Enhanced glucose metabolism
Reduction in lactate levelsN/ASignificant decrease in diabetic model
Anti-proliferative effects on cancer cellsN/AIncreased apoptosis and metabolic reprogramming

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-chloro-N-phenethylbenzenesulfonamide, and how can its purity be verified?

  • Methodology : The compound is typically synthesized via sulfonylation reactions, where benzenesulfonyl chloride reacts with a phenethylamine derivative under controlled conditions. Key steps include:

  • Coupling Reaction : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Characterization : Confirm structure via 1^1H and 13^13C NMR spectroscopy (e.g., chloroform-d as solvent) and high-resolution mass spectrometry (HRMS) .

Q. What biological targets are commonly associated with benzenesulfonamide derivatives like this compound?

  • Applications : Sulfonamides are known to inhibit enzymes such as carbonic anhydrase and NLRP3 inflammasome. For example:

  • Enzyme Inhibition : Evaluate activity via in vitro assays (e.g., fluorescence-based inhibition assays) using recombinant enzymes .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled compounds) to assess affinity for G-protein-coupled receptors .

Q. How can researchers distinguish between regioisomers or structural analogs during synthesis?

  • Analytical Strategy :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to separate isomers .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguities in substituent positioning .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized in nucleophilic substitution reactions?

  • Optimization Strategies :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while additives like K2_2CO3_3 improve reaction efficiency .
  • Temperature Control : Gradual warming from 0°C to room temperature minimizes side reactions (e.g., hydrolysis) .
  • Data Table :
Reaction ConditionYield (%)Byproduct Formation
DMF, 25°C, 12h62<5%
THF, 0°C→RT, 24h3715%
DMSO, 50°C, 6h5310%
Source: Adapted from .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for complex sulfonamide derivatives?

  • Resolution Workflow :

2D NMR : Perform HSQC and HMBC experiments to assign 13^13C-1^1H correlations, especially for overlapping proton signals .

Crystallographic Validation : Compare experimental X-ray structures (e.g., monoclinic P21_1/c space group in ) with computational models (DFT) .

Isotopic Labeling : Synthesize 2^2H- or 13^13C-labeled analogs to trace specific resonances .

Q. What mechanistic insights exist for the biological activity of this compound in disease models?

  • Mechanistic Studies :

  • Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding kinetics (kon_\text{on}/koff_\text{off}) with target proteins .
  • Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways (e.g., NF-κB suppression in inflammation models) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data across similar sulfonamide analogs?

  • Critical Evaluation :

  • Assay Variability : Compare IC50_{50} values from standardized assays (e.g., identical enzyme batches, pH conditions). For example:
CompoundIC50_{50} (nM)Assay Type
3-Chloro derivative120 ± 15Fluorescence-based
4-Methoxy analog85 ± 10Radiometric
Source: .
  • Structural Modifications : Minor substituent changes (e.g., chloro vs. methoxy groups) significantly alter steric and electronic interactions .

Methodological Resources

  • Synthetic Protocols : Refer to for stepwise reaction schemes and purification techniques.
  • Structural Confirmation : Use and for crystallographic parameters (e.g., unit cell dimensions: a = 25.0232 Å, b = 5.3705 Å).
  • Biological Assays : Adapt enzyme inhibition protocols from NLRP3 inflammasome studies in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.